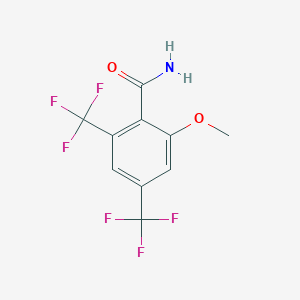

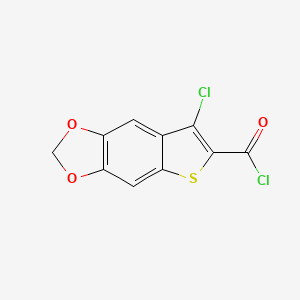

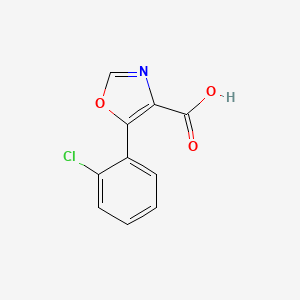

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride (3-Cl-MDBT-2-Cl) is a synthetic compound that has been used in laboratory experiments and scientific research. It is an organic compound that is part of a group of compounds known as benzothiophenes. 3-Cl-MDBT-2-Cl has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Carbonylation Reactions

Carbonylation reactions are crucial in forming carboxylic acid derivatives from simpler organic substrates. The carbonylation of dichlorobiphenyls, for instance, demonstrates how chlorinated compounds can be transformed into more complex molecules like 2-chloro-3-phenylbenzoic acid through substitution reactions. This process emphasizes the potential of chloro-carbonyl compounds in synthesizing valuable organic acids (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Synthesis of Isoxazole Derivatives

The synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride showcases the versatility of chloro-carbonyl compounds in creating isoxazole derivatives. These processes involve multiple steps, including oximation, chlorination, and cyclization, indicating the potential for complex molecule synthesis starting from chloro-carbonyl compounds (Su Wei-ke, 2008).

Luminescent Complexes

Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes reveals the development of compounds with unique luminescent properties. These findings suggest that chloro-carbonyl compounds can contribute to the synthesis of materials with potential applications in optical devices and sensors (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Novel Routes to Heterocycles

The reaction of enolizable ketones with biselectrophiles, such as 2-chloroselenobenzoyl chloride, demonstrates a novel route to synthesizing heterocyclic compounds like benzo[b]selenophenes. This research underlines the role of chloro-carbonyl compounds in facilitating innovative synthetic pathways to heterocycles (Kloc & Młochowski, 2001).

Antimicrobial Activities

The synthesis of benzothiophene derivatives, including those related to 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride, has been explored for their antimicrobial properties. These studies indicate the potential of chloro-carbonyl compounds in the development of new antimicrobial agents (Aganagowda, Thamyongkit, & Petsom, 2012).

properties

IUPAC Name |

7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHQQCOXOFRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)